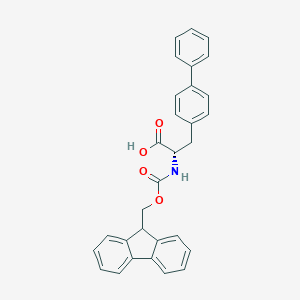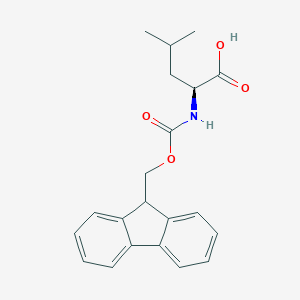
Fmoc-L-4,4'-ビフェニルアラニン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C30H25NO4 and its molecular weight is 463,53 g/mole. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ペプチド合成
Fmoc-L-4,4'-ビフェニルアラニンは、Fmoc(9-フルオレニルメトキシカルボニル)保護基を持つため、固相ペプチド合成(SPPS)で広く使用されています。この保護基は、他のアミノ酸側鎖に影響を与えることなく、穏やかな塩基性条件下で容易に脱保護できます。 これは、複雑なペプチドを作成するための貴重な構成要素になります .
抗生物膜コーティング
研究によると、Fmoc-フェニルアラニン誘導体は、抗生物膜コーティングとして使用できることが示されています。 これらのコーティングは、さまざまな表面でのバイオフィルムの形成を防ぐことができ、医療現場では細菌の増殖を抑制し、感染のリスクを軽減するために不可欠です .
ハイドロゲル形成
Fmoc-フェニルアラニンとその誘導体は、水を含むポリマー鎖のネットワークであるハイドロゲルの形成能力があります。 これらのハイドロゲルは、生体適合性があり、細胞外マトリックスを模倣することができるため、ドラッグデリバリーシステムや組織工学において潜在的な用途があります .
抗菌活性
高濃度では、Fmoc-フェニルアラニン誘導体は、細菌に酸化ストレスと浸透圧ストレスを引き起こし、膜の透過性を高め、完全性を変化させることで、グラム陽性菌を効果的に殺すことができます。 この抗菌活性は、創傷被覆材や医療機器のコーティングなどの生物医学的用途の可能性を開きます .
作用機序
Target of Action
Fmoc-L-4,4’-Biphenylalanine primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are the primary targets due to the compound’s surfactant-like properties .
Mode of Action
Fmoc-L-4,4’-Biphenylalanine interacts with its targets in a concentration-dependent manner . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills gram-positive bacteria .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and osmotic balance . By triggering oxidative stress, it disrupts the normal functioning of bacterial cells. It also causes osmotic imbalance, leading to further disruption of bacterial cell function .
Pharmacokinetics
It’s known that the compound’s antibacterial activity is predominantly due to its release from the hydrogel
Result of Action
The result of Fmoc-L-4,4’-Biphenylalanine’s action is the reduction of bacterial load both in vitro and in the skin wound infections of mice . It achieves this by reducing the glutathione levels in bacterial cells at low concentrations and triggering oxidative and osmotic stress at higher concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fmoc-L-4,4’-Biphenylalanine. For instance, the compound’s antibacterial activity is predominantly due to its release from the hydrogel , suggesting that the physical state of the compound can influence its efficacy. Additionally, the compound’s action can be influenced by the presence of other substances. For example, a formulation of Fmoc-L-4,4’-Biphenylalanine with the Gram-negative specific antibiotic aztreonam displayed antibacterial activity against both Gram-positive and Gram-negative bacteria .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGACONKQRJFGX-NDEPHWFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199110-64-0 |
Source


|
| Record name | Fmoc-L-4,4'-biphenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B557432.png)







![cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B557460.png)




